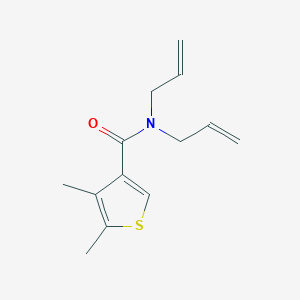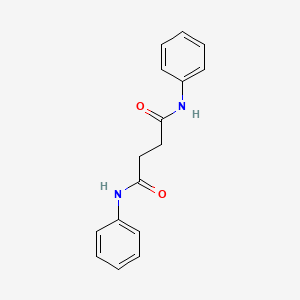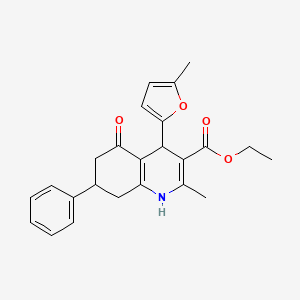
5-(4'-nitro-4-biphenylyl)-2,4-diphenyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4'-nitro-4-biphenylyl)-2,4-diphenyl-1H-imidazole (referred to as NBDPI) is a chemical compound that has been the focus of scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of NBDPI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. NBDPI has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. NBDPI has also been found to block the production of inflammatory cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
NBDPI has been shown to have various biochemical and physiological effects, depending on the target molecule or pathway. In cells, NBDPI has been found to induce apoptosis, or programmed cell death, in cancer cells. NBDPI has also been shown to inhibit the growth and migration of cancer cells, as well as the formation of blood vessels that supply nutrients to tumors. In addition, NBDPI has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBDPI has several advantages for lab experiments, including its high yield synthesis, low toxicity, and fluorescent properties. NBDPI can be easily incorporated into various biological and material systems, allowing for the monitoring and manipulation of specific molecules or pathways. However, NBDPI also has some limitations, such as its potential interference with other fluorescent probes and its limited solubility in aqueous solutions.
Direcciones Futuras
For NBDPI research include the development of more efficient synthesis methods and the identification of new targets and pathways for NBDPI inhibition.
Métodos De Síntesis
The synthesis of NBDPI involves the reaction of 4-nitrobiphenyl, benzil, and ammonium acetate in ethanol. The reaction is carried out under reflux for several hours, followed by filtration, washing, and recrystallization to obtain NBDPI in high yield.
Aplicaciones Científicas De Investigación
NBDPI has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and material science. In biochemistry, NBDPI has been used as a fluorescent probe to study the structure and function of proteins and enzymes. In pharmacology, NBDPI has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, NBDPI has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
Propiedades
IUPAC Name |
5-[4-(4-nitrophenyl)phenyl]-2,4-diphenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O2/c31-30(32)24-17-15-20(16-18-24)19-11-13-22(14-12-19)26-25(21-7-3-1-4-8-21)28-27(29-26)23-9-5-2-6-10-23/h1-18H,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGINIFIYZMEUBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-nitrophenyl)phenyl]-2,4-diphenyl-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-methyl-2-furyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4970075.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4970080.png)
![N-1,3-benzodioxol-5-yl-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4970084.png)
![2-[(2-chloro-5-nitrophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4970088.png)
![2-(4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B4970096.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4970102.png)

![4-[3-(2-chloro-4,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4970124.png)
![3-(1,3-benzodioxol-5-yl)-11-(4-biphenylyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4970130.png)
![1-[1-(2-pyridinylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4970138.png)
![3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole](/img/structure/B4970147.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4970169.png)
